

Cyanogen Azide: A Technical Overview of its Discovery and First Synthesis

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Compound of Interest

Compound Name: Cyanogen azide

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Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of **cyanogen azide** (CN₄), a highly energetic and reactive compound. First prepared in the early 1960s by F. D. Marsh and his colleagues at DuPont, this molecule has garnered significant interest for its unique chemical properties and applications in organic synthesis. This document details the seminal experimental protocol, presents key quantitative data, and illustrates the synthesis pathway. Due to its extreme sensitivity to shock and temperature, this guide also emphasizes the critical safety precautions necessary for its handling.

Discovery and Historical Context

Cyanogen azide was first successfully synthesized and characterized by F. D. Marsh at DuPont in the early 1960s.[1][2][3] The first publication of this work appeared in the Journal of the American Chemical Society in 1964. Prior claims of its discovery as a crystalline solid were later determined to be incorrect.[2] The synthesis developed by Marsh's team involved the reaction of a metal azide with a cyanogen halide in a nonaqueous medium.[4] This method provided a viable route to obtaining **cyanogen azide** in solution, which is the only relatively safe way to handle this dangerously explosive compound.[1][2] The pure substance is a

colorless, oily liquid that can detonate violently with mild mechanical, thermal, or electrical shock.[5]

Quantitative Data

The fundamental physicochemical properties of **cyanogen azide** are summarized in the table below.

Property	Value
Molecular Formula	CN ₄
Molecular Weight	68.04 g/mol [6]
Percent Composition	C 17.65%, N 82.34%
Appearance	Colorless, oily liquid[1][2]
CAS Registry Number	764-05-6[7]
Stability in Solution	Half-life of a 27% solution in acetonitrile is 15 days at room temperature.[8]

Note: Pure **cyanogen azide** is a primary explosive and is too unstable for most practical applications. It is typically handled in dilute solutions in organic solvents.[1][2]

Experimental Protocol: First Synthesis

The first successful synthesis of **cyanogen azide** was achieved through the reaction of sodium azide (NaN₃) and cyanogen chloride (ClCN) in an anhydrous aprotic solvent. The following protocol is based on the original method described by F. D. Marsh.

Materials:

- Sodium azide (NaN₃)
- Cyanogen chloride (ClCN)
- Anhydrous acetonitrile (CH₃CN)

Procedure:

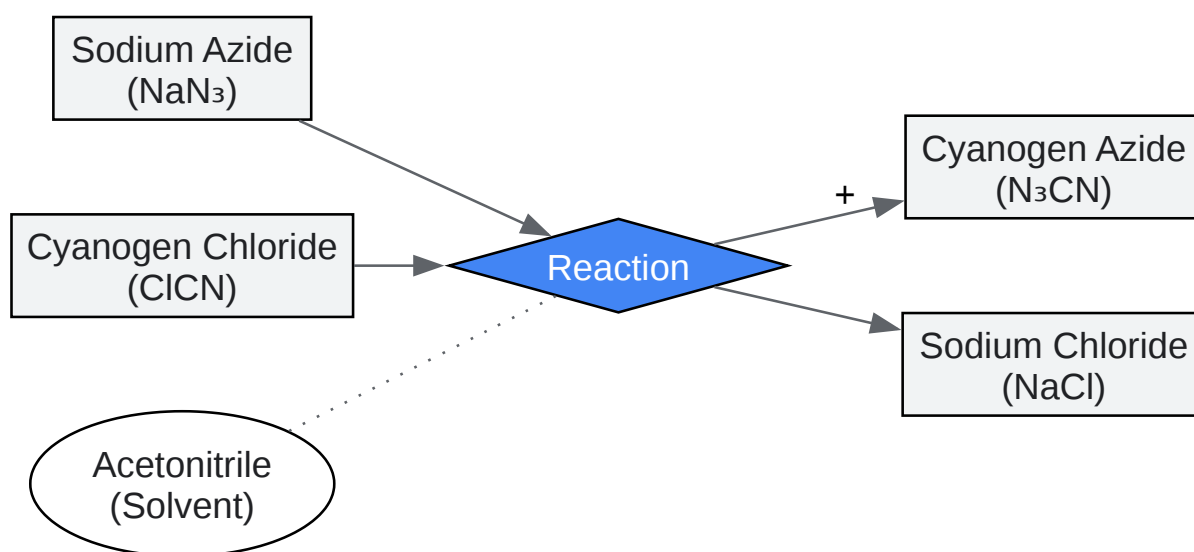
- A suspension of sodium azide is prepared in dry acetonitrile in a reaction vessel equipped with a stirrer and a cooling system.
- Cyanogen chloride is then distilled into the cooled suspension.
- The reaction temperature is maintained below 12°C during the addition of cyanogen chloride.
- After the addition is complete, the solution is allowed to warm to room temperature.
- The resulting mixture is filtered to remove the sodium chloride byproduct.

Critical Safety Considerations:

- The use of dry solvents is imperative to prevent the formation of explosive, solid by-products.
- Care must be taken to avoid isolating pure **cyanogen azide** from the solution, as it is extremely shock-sensitive and can detonate violently.[\[4\]](#)[\[5\]](#)
- Evaporation of the solvent, cooling of saturated solutions, or freezing the solvent can lead to the separation of pure **cyanogen azide** and must be avoided.
- All work should be conducted in a fume hood behind a blast shield.[\[8\]](#)

Synthesis Pathway

The synthesis of **cyanogen azide** from sodium azide and cyanogen chloride is a straightforward nucleophilic substitution reaction. The azide anion (N_3^-) acts as the nucleophile, displacing the chloride anion (Cl^-) from cyanogen chloride.



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First synthesis of **cyanogen azide**.

Conclusion

The discovery and first synthesis of **cyanogen azide** by F. D. Marsh and his team marked a significant advancement in the chemistry of high-nitrogen compounds. While its extreme instability in pure form presents significant handling challenges, its utility as a reagent in dilute solutions for various organic transformations is well-established. The foundational work detailed in this guide remains the basis for the laboratory-scale preparation of this unique and powerful chemical entity. Researchers and professionals working with or developing related compounds must adhere to strict safety protocols to mitigate the inherent risks associated with its synthesis and use.

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